REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].Cl[CH2:8][C:9]([OH:11])=[O:10].[OH-].[Na+]>O>[OH:4][CH2:3][CH:2]([CH2:5][OH:6])[NH:1][CH2:8][C:9]([OH:11])=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC(CO)CO
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated on a rotoevaporator
|
Type
|
DISSOLUTION
|
Details
|
the resulting glass was redissolved in methanol
|
Type
|
ADDITION
|
Details
|
Addition of acetone
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(NCC(=O)O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |